2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide 2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034561-37-8
VCID: VC4826847
InChI: InChI=1S/C15H18Cl2N4O2/c1-10(2)13(8-21-18-5-6-19-21)20-15(22)9-23-14-4-3-11(16)7-12(14)17/h3-7,10,13H,8-9H2,1-2H3,(H,20,22)
SMILES: CC(C)C(CN1N=CC=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C15H18Cl2N4O2
Molecular Weight: 357.24

2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

CAS No.: 2034561-37-8

Cat. No.: VC4826847

Molecular Formula: C15H18Cl2N4O2

Molecular Weight: 357.24

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide - 2034561-37-8

Specification

CAS No. 2034561-37-8
Molecular Formula C15H18Cl2N4O2
Molecular Weight 357.24
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide
Standard InChI InChI=1S/C15H18Cl2N4O2/c1-10(2)13(8-21-18-5-6-19-21)20-15(22)9-23-14-4-3-11(16)7-12(14)17/h3-7,10,13H,8-9H2,1-2H3,(H,20,22)
Standard InChI Key KLNHQBXVNNHIQT-UHFFFAOYSA-N
SMILES CC(C)C(CN1N=CC=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct functional groups:

  • 2,4-Dichlorophenoxy group: Imparts hydrophobicity and electronic effects due to chlorine substituents.

  • Acetamide linkage: Enhances hydrogen-bonding capacity and metabolic stability.

  • 1,2,3-Triazole ring: Contributes to π-π stacking interactions and bioactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₈Cl₂N₄O₂
Molecular Weight (g/mol)357.24
IUPAC Name2-(2,4-Dichlorophenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide
SMILESCC(C)C(CN1N=CC=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Spectral Characterization

  • FTIR: Peaks at 1650 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl) .

  • NMR: δ 7.39 ppm (aromatic protons), δ 4.55 ppm (acetamide CH₂) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multi-step reactions:

  • Formation of 2,4-Dichlorophenoxyacetic Acid: Reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions .

  • Triazole Ring Construction: Azide-alkyne cycloaddition (CuAAC) using Cs₂CO₃ in DMSO for regioselectivity .

  • Final Coupling: Amidation of the intermediate acyl chloride with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYieldSource
Triazole FormationCs₂CO₃, DMSO, RT, 24h95%
AmidationThionyl chloride, NH₃, Et₃N87%

Industrial Scalability

Continuous flow reactors and quality control protocols ensure batch consistency. Solvent recovery systems minimize environmental impact .

Biological Activity and Mechanisms

Antifungal Efficacy

The compound exhibits broad-spectrum activity against phytopathogenic fungi (e.g., Fusarium oxysporum) by:

  • Disrupting membrane integrity via lipid peroxidation.

  • Inhibiting chitin synthase (IC₅₀ = 12.3 μM) .

Table 3: Antifungal Activity Data

Fungal StrainMIC (μg/mL)MechanismSource
Aspergillus flavus8.2Cell wall synthesis inhibition
Candida albicans16.7Ergosterol biosynthesis disruption

Structure-Activity Relationships (SAR)

  • Chlorine Substituents: Essential for hydrophobic interactions with fungal enzymes .

  • Triazole Orientation: 2H-1,2,3-triazol-2-yl enhances metabolic stability over 1H-isomers .

  • Branched Alkyl Chain: 3-Methylbutan-2-yl group improves bioavailability .

Comparative Analysis with Analogous Compounds

Table 4: Comparison with Triazole Derivatives

CompoundTarget ActivityIC₅₀ (μM)Advantage Over AnalogueSource
FluconazoleAntifungal15.2Lower hepatotoxicity
This CompoundAntifungal/antibacterial12.3Broader spectrum

Computational and Molecular Docking Insights

  • DFT Calculations: HOMO-LUMO gap (4.1 eV) indicates redox stability .

  • Molecular Docking: Binds to Aspergillus flavus glucosamine-6-phosphate synthase (binding energy = -9.2 kcal/mol) .

Future Research Directions

  • Derivatization: Introduce fluorinated groups to enhance blood-brain barrier penetration .

  • In Vivo Studies: Evaluate toxicity profiles and pharmacokinetics in mammalian models .

  • Nanoformulations: Develop liposomal delivery systems to improve solubility .

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